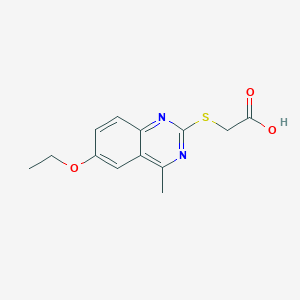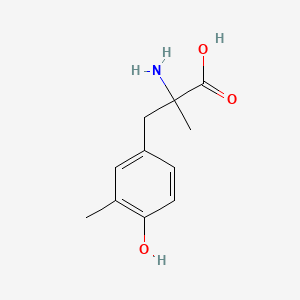
dl-alpha,3-Dimethyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-alpha,3-Dimethyltyrosine is a compound with the molecular formula C10H13NO3 It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dl-alpha,3-Dimethyltyrosine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the addition of a carboxyl group through a carboxylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
dl-alpha,3-Dimethyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
dl-alpha,3-Dimethyltyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of dl-alpha,3-Dimethyltyrosine involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid: Has a different position of the hydroxy and methyl groups on the phenyl ring.
Uniqueness
dl-alpha,3-Dimethyltyrosine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-9(7)13)6-11(2,12)10(14)15/h3-5,13H,6,12H2,1-2H3,(H,14,15) |
InChIキー |
LVCVNOMTFHVOKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
正規SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


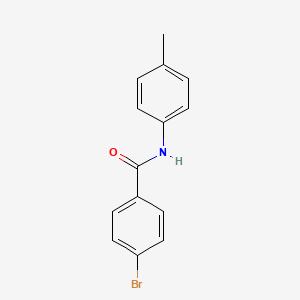

![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)


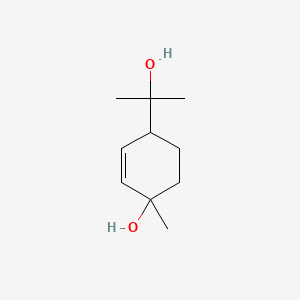
![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)

![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B1633751.png)
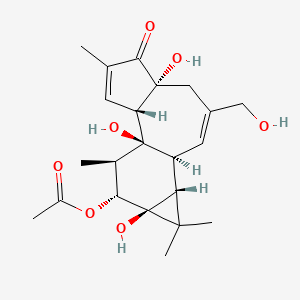
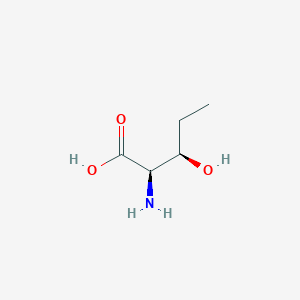
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)
